5-[3-(trimethylsilyl)phenyl]-1H-pyrazole
Description
Properties
Molecular Formula |
C12H16N2Si |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
trimethyl-[3-(1H-pyrazol-5-yl)phenyl]silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)11-6-4-5-10(9-11)12-7-8-13-14-12/h4-9H,1-3H3,(H,13,14) |
InChI Key |
SSTRXXHMIXADCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole
General Synthetic Strategies for Substituted Pyrazoles
Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The substituents on the pyrazole ring are introduced by selecting appropriately substituted starting materials, such as substituted hydrazines or substituted ketones/aldehydes.
A widely used approach involves the reaction of aryl hydrazines with α,β-unsaturated carbonyl compounds, β-ketoesters, or diketones, followed by cyclization and aromatization steps. The presence of electron-withdrawing or electron-donating groups on the aryl ring influences the regioselectivity and yield of the pyrazole products.
Specific Preparation of this compound
Although direct literature specifically detailing the synthesis of this compound is limited, established methodologies for related 3-aryl-1H-pyrazoles with substituents on the phenyl ring can be adapted.
Synthesis via Hydrazone Cyclization
One efficient method involves the preparation of hydrazones from 3-(trimethylsilyl)benzaldehyde and hydrazine derivatives, followed by cyclization with appropriate ketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring. For example:
- Step 1: Formation of hydrazone by reacting 3-(trimethylsilyl)benzaldehyde with hydrazine hydrate in ethanol at room temperature.
- Step 2: Cyclization of the hydrazone intermediate with substituted acetophenones or β-ketoesters in the presence of acid catalysts such as hydrochloric acid or iodine to promote ring closure and aromatization.
- Step 3: Purification by recrystallization or chromatography to isolate this compound.
This method benefits from mild reaction conditions and good yields (typically 70–90%) depending on the substrates and catalysts used.
One-Pot Modular Synthesis
A one-pot, two-component modular synthesis strategy has been reported for 3,5-diarylpyrazoles, which can be adapted for the trimethylsilyl-substituted phenyl group:
- React hydrazones of aryl aldehydes (such as 3-(trimethylsilyl)benzaldehyde) with substituted acetophenones in ethanol.
- Use catalytic amounts of iodine and hydrochloric acid to facilitate cyclization.
- The reaction proceeds under reflux conditions for 12–48 hours.
- The desired pyrazole is obtained in good to excellent yields (up to 81%).
This approach offers operational simplicity and scalability for industrial applications.
Alternative Synthetic Routes
Other synthetic routes involve:
- Cyclization using Lawesson's Reagent: Although primarily reported for related pyrazolylpiperazines, cyclization of precursors with Lawesson's reagent can be used to form pyrazole rings without toxic solvents like pyridine, improving industrial feasibility.
- Use of Thiosemicarbazide Derivatives: For pyrazoles with specific substitution patterns, thiosemicarbazide and trifluoromethyl-substituted vinyl ketones can be utilized, followed by dehydration and aromatization steps. However, this method is more specialized and less directly applicable to trimethylsilyl-substituted phenyl pyrazoles.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The presence of bulky substituents such as the trimethylsilyl group on the phenyl ring can reduce reactivity and regioselectivity in pyrazole formation reactions, necessitating optimization of reaction conditions.
- Acid catalysts like hydrochloric acid or iodine effectively promote cyclization and aromatization steps, enhancing yields.
- The use of ethanol as a solvent is common, providing a balance of solubility and environmental acceptability.
- Avoidance of toxic solvents such as pyridine is preferred for industrial scalability, as demonstrated by the Lawesson's reagent methodology.
- Reaction times vary from minutes to days depending on the method, with one-pot procedures offering operational efficiency at the expense of longer reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Organic Synthesis
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole serves as a valuable reagent in organic synthesis. Its ability to act as an electrophile or nucleophile allows for the development of complex molecular architectures through various reaction pathways.
Key Synthetic Routes
- The compound can be synthesized through a one-pot, two-component reaction involving hydrazones and substituted acetophenones, yielding good to excellent results in forming pyrazole derivatives .
- The presence of the trimethylsilyl group enhances the compound's reactivity and solubility, making it a versatile building block for synthesizing other complex molecules.
Biological Activities
The biological potential of this compound is significant, particularly in medicinal chemistry. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacological Properties
- Anti-inflammatory and Analgesic Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : Various studies have highlighted the compound's potential against cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxicity against A549 lung cancer cells with IC50 values as low as 0.28 µM .
Agricultural Applications
The insecticidal properties of pyrazole derivatives have been explored, particularly in pest management. Compounds synthesized from pyrazole frameworks have demonstrated efficacy against specific agricultural pests.
Insecticidal Efficacy
- Recent studies have tested novel pyrazole derivatives against pests such as Aphis fabae and Mythimna separata. The results indicated activity at concentrations around 500 mg/L, showcasing potential for development into agricultural insecticides .
Structural Comparisons
Understanding the structural variations among similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4,5-Tris(trimethylsilyl)-1H-pyrazole | Multiple trimethylsilyl groups on pyrazole | Enhanced reactivity and solubility |
| 3-(Trimethylsilyl)-1H-pyrazole | Single trimethylsilyl group on pyrazole | Simpler structure with distinct reactivity |
| 4-(Trimethylsilyl)-phenyl-1H-pyrazole | Trimethylsilyl group on phenyl ring | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Derivatives
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electronic Modulation: The TMS group in this compound provides steric bulk and σ-donor effects, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) or conjugated systems (e.g., -C≡CPh) in analogs. This affects charge distribution and reactivity .
- Biological Activity : While 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows COX-2 inhibition, the TMS analog’s bulky group may hinder enzyme binding but enhance membrane permeability due to increased lipophilicity .
Key Observations :
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
- The TMS derivative’s high LogP suggests superior lipid membrane penetration but poor aqueous solubility, limiting bioavailability without formulation optimization.
- Trifluoromethyl and chloro substituents enhance target binding (e.g., COX-2) but may increase metabolic instability compared to TMS .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
